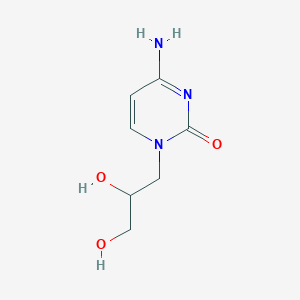![molecular formula C16H22O2S B11466930 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione](/img/structure/B11466930.png)
17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-チアビシクロ[12.2.1]ヘプタデカ-1(16),14-ジエン-2,13-ジオンは、分子式C16H24OSの複雑な有機化合物です。この化合物は、硫黄原子を含む独自の二環式構造を特徴とし、チオフェン系に属します。
2. 製法
合成経路と反応条件: 17-チアビシクロ[12.2.1]ヘプタデカ-1(16),14-ジエン-2,13-ジオンの合成は、通常、より単純な有機分子から始まる複数段階を伴います。一般的な方法の1つは、適切な前駆体を硫黄源の存在下で環化することです。反応条件は、多くの場合、二環式構造の形成を促進するために、高温と触媒の使用を必要とします。
工業生産方法: この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップを含むでしょう。これには、収量と純度を最大化するための反応条件の最適化、および効率的な精製技術の実施が含まれます。
反応の種類:
酸化: この化合物は、特に硫黄原子で酸化反応を起こすことができ、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はカルボニル基を標的にすることができ、カルボニル基をアルコールに変換します。
置換: この化合物は、二環式構造に結合した官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 望ましい置換に応じて、さまざまな求核剤と求電子剤を使用することができます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 使用された試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
17-チアビシクロ[12.2.1]ヘプタデカ-1(16),14-ジエン-2,13-ジオンは、
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、生物学的分子と新しい方法で相互作用することができ、創薬や開発の候補となります。
産業: 安定性または反応性の向上など、独自の特性を持つ新しい材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups attached to the bicyclic structure are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: A variety of substituted derivatives, depending on the reagents used.
科学的研究の応用
17-Thiabicyclo[122
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
17-チアビシクロ[12.2.1]ヘプタデカ-1(16),14-ジエン-2,13-ジオンがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素または受容体と相互作用し、それらの活性を調節する可能性があります。その構造中の硫黄原子はレドックス反応に関与し、細胞の酸化ストレス経路に影響を与える可能性があります。二環式構造は、特定の分子標的にも適合し、それらの機能に影響を与える可能性があります。
類似の化合物:
チオフェン: 五員環に硫黄原子を含む化合物。
二環式化合物: ビシクロ[2.2.1]ヘプタンなどの、2つの融合環を持つ分子。
独自性: 17-チアビシクロ[12.2.1]ヘプタデカ-1(16),14-ジエン-2,13-ジオンは、二環式構造と硫黄原子の組み合わせによりユニークです。これは、特定のレドックス反応を起こし、他の化合物ではできない方法で生物学的分子と相互作用する能力など、独自の化学的特性を与えます。
類似化合物との比較
Thiophenes: Compounds containing a sulfur atom in a five-membered ring.
Bicyclic Compounds: Molecules with two fused rings, such as bicyclo[2.2.1]heptane.
Uniqueness: 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione is unique due to its combination of a bicyclic structure with a sulfur atom. This gives it distinct chemical properties, such as the ability to undergo specific redox reactions and interact with biological molecules in ways that other compounds cannot.
特性
分子式 |
C16H22O2S |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
17-thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione |
InChI |
InChI=1S/C16H22O2S/c17-13-9-7-5-3-1-2-4-6-8-10-14(18)16-12-11-15(13)19-16/h11-12H,1-10H2 |
InChIキー |
ODBUSOJDFGSMTM-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(=O)C2=CC=C(S2)C(=O)CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11466848.png)
![6-cyclohexyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466849.png)
![4-(methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11466850.png)
![4-(4-fluorophenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466851.png)
![2-amino-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466855.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11466876.png)

![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11466894.png)

![3,9-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11466899.png)
![1-(6-chloropyridazin-3-yl)-4-(2-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11466902.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466905.png)
![2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466913.png)
